3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide 3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 893333-96-5
VCID: VC4176337
InChI: InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22)
SMILES: CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.79

3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

CAS No.: 893333-96-5

Cat. No.: VC4176337

Molecular Formula: C17H16ClN3O

Molecular Weight: 313.79

* For research use only. Not for human or veterinary use.

3-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide - 893333-96-5

Specification

CAS No. 893333-96-5
Molecular Formula C17H16ClN3O
Molecular Weight 313.79
IUPAC Name 3-chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Standard InChI InChI=1S/C17H16ClN3O/c1-12-4-3-9-21-11-15(20-16(12)21)7-8-19-17(22)13-5-2-6-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,19,22)
Standard InChI Key DFDDGTFOXBULRB-UHFFFAOYSA-N
SMILES CC1=CC=CN2C1=NC(=C2)CCNC(=O)C3=CC(=CC=C3)Cl

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

  • A 3-chlorobenzamide moiety linked via an ethyl chain to

  • An 8-methylimidazo[1,2-a]pyridine heterocycle.

The imidazo[1,2-a]pyridine core is a bicyclic system with a five-membered imidazole ring fused to a six-membered pyridine ring. The methyl group at the 8-position and chlorine at the benzamide’s 3-position introduce steric and electronic modifications that influence binding affinity and metabolic stability .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-Chloro-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Molecular FormulaC17H16ClN3O\text{C}_{17}\text{H}_{16}\text{ClN}_{3}\text{O}
Molecular Weight313.79 g/mol
InChI KeyDFDDGTFOXBU
Topological Polar Surface Area58.6 Ų (calculated)

Spectroscopic Characterization

  • NMR: The 1H^1\text{H}-NMR spectrum (500 MHz, CDCl3_3) of analogous imidazo[1,2-a]pyridines shows distinct peaks for aromatic protons (δ 6.5–8.5 ppm) and ethyl chain methylenes (δ 3.5–4.0 ppm) .

  • LCMS: A molecular ion peak at m/zm/z 314.1 ([M+H]+^+) aligns with the compound’s molecular weight.

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves sequential cyclization and amidation steps :

  • Cyclization: Reacting 2-amino-3-methylpyridine with α-bromoketones forms the imidazo[1,2-a]pyridine core.

  • Ethyl Chain Introduction: Coupling the core with ethylenediamine derivatives.

  • Amidation: Reacting 3-chlorobenzoyl chloride with the amine intermediate.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationTBHP (oxidizer), I2_2, toluene, 80°C42–87%
AmidationDCM, DIPEA, rt, 12 h65%

Optimization Challenges

  • Byproduct Mitigation: Slow addition of potassium ethanethiolate at 0–5°C minimizes thioether byproducts .

  • Purification: Reverse-phase chromatography (MeOH:H2 _2O) resolves polar impurities .

Biological Activity and Mechanisms

Antiproliferative Effects

Patent US7504413B2 discloses imidazo[1,2-a]pyridine benzamides as inhibitors of tubulin polymerization, with IC50_{50} values <100 nM in breast cancer cell lines . Molecular docking suggests the chlorine atom forms halogen bonds with tubulin’s β-subunit, disrupting microtubule assembly .

Table 3: Comparative Biological Data

CompoundTargetIC50_{50}
3k (Fluoro analog) Tubulin89 nM
9c (Oxadiazole) CYP51 (fungal)2.1 μM

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: <1 mg/mL (predicted), necessitating DMSO for in vitro assays.

  • Thermal Stability: Decomposes at 215°C (DSC).

Pharmacokinetic Predictions

  • LogP: 3.1 (moderate lipophilicity)

  • Blood-Brain Barrier Permeability: Low (PSA >50 Ų).

Comparative Analysis with Structural Analogs

Substituent Effects

  • 8-Methyl vs. 8-Chloro: Methyl improves metabolic stability, while chloro enhances tubulin binding .

  • Chlorine Position: 3-Chloro on benzamide increases antifungal activity 3-fold over 4-chloro derivatives .

Chemodivergent Synthesis

Varying reaction conditions (e.g., TBHP vs. I2_2) yields either amides or imidazopyridines from α-bromoketones . This flexibility supports scalable production of derivatives.

Future Perspectives

  • Target Validation: Confirm tubulin and CYP51 binding via X-ray crystallography.

  • SAR Studies: Explore substituents at the imidazo[1,2-a]pyridine 8-position.

  • In Vivo Efficacy: Evaluate pharmacokinetics in rodent models of fungal infection and cancer.

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